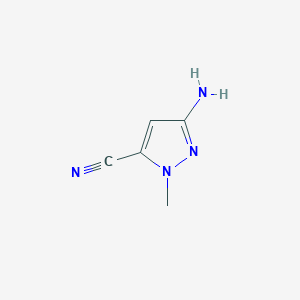![molecular formula C16H13ClN2O3S B2890765 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 886950-08-9](/img/structure/B2890765.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzothiazole ring might contribute to its stability, and the various substituents (the chloro, methoxy, phenoxy, and acetamide groups) would affect its polarity and hence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide has been utilized in the synthesis of novel diastereoselective benzothiazole β-lactam conjugates. These compounds were synthesized starting from (benzo[d]thiazol-2-yl)phenol, using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for the first time in synthesizing monocyclic 2-azetidinones. The antimicrobial activities of these compounds were evaluated against a broad spectrum of Gram-positive and Gram-negative bacterial strains, revealing moderate activities. The addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhanced their antimalarial potency. Furthermore, the hemolytic activity and mammalian cell toxicity surveys of these compounds underscored their potential as medicines, demonstrating a promising approach to drug development (Alborz et al., 2018).
Environmental Applications
A separate study explored the use of membrane bioreactor (MBR) technology to treat phenoxyacetic and benzoic acid herbicides, such as 2,4-D, mecoprop, and dicamba. These herbicides, due to their high water solubility, mobility, and persistence, have been detected in surface and wastewater across various regions. The study demonstrated the MBR's efficiency in reducing the concentrations of these herbicides significantly, showcasing an environmentally friendly and compact method for treating toxic herbicides in water. This suggests a potential environmental application for compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide in the purification and treatment of agricultural wastewater (Ghoshdastidar & Tong, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-8-7-11(17)15-14(12)19-16(23-15)18-13(20)9-22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSMNALJBGFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)




![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)
![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
methanone](/img/structure/B2890696.png)
![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)



